3-[2-(cyanomethyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-(propan-2-yl)propanamide
Description
This compound belongs to the triazoloquinazoline class, characterized by a fused triazole and quinazoline core. Its structure includes a cyanomethyl substituent at the 2-position of the triazole ring and an N-isopropyl propanamide group at the 4-position of the quinazoline scaffold.
Properties
IUPAC Name |
3-[2-(cyanomethyl)-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-propan-2-ylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O3/c1-11(2)19-14(24)7-9-21-15(25)12-5-3-4-6-13(12)23-16(21)20-22(10-8-18)17(23)26/h3-6,11H,7,9-10H2,1-2H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMHWALYUQBLTLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CCN1C(=O)C2=CC=CC=C2N3C1=NN(C3=O)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Cyclization Strategies
The triazoloquinazoline scaffold is typically constructed through a tandem cyclization process. A validated approach involves:
- Quinazolinone Formation : Anthranilamide derivatives react with diethyl oxalate under acidic conditions to form 4(3H)-quinazolinones.
- Triazole Annulation : Subsequent treatment with hydrazine derivatives introduces the triazole ring via [3+2] cycloaddition.
Key intermediates include 2-cyanomethyl-4H-triazolo[4,3-a]quinazoline-1,5-dione, which undergoes propanamide functionalization at the 4-position. Recent patent data demonstrates a 72% yield improvement when using Pd(OAc)₂ (0.5 mol%) in DMF at 80°C for 48 hours.
Side Chain Introduction
The N-isopropyl propanamide moiety is introduced through nucleophilic acyl substitution:
Reaction Scheme
Quinazolinone intermediate + ClCO(CH₂)₂N(iPr) → Target compound
Optimal conditions utilize:
- Dichloromethane solvent
- 1.2 eq. propanamide chloride
- 4-dimethylaminopyridine (DMAP) catalyst (10 mol%)
- 24-hour reaction at 25°C
Industrial-Scale Production Techniques
Continuous Flow Synthesis
Modern facilities employ flow chemistry to enhance reproducibility:
| Parameter | Batch Process | Flow System | Improvement Factor |
|---|---|---|---|
| Reaction Time | 18 hr | 42 min | 25.7× |
| Yield | 68% | 89% | 1.3× |
| Purity | 93% | 99.2% | 1.07× |
| Solvent Consumption | 12 L/kg | 4.3 L/kg | 2.8× |
Green Chemistry Adaptations
Bench-scale studies demonstrate the viability of natural deep eutectic solvents (NADES):
Solvent Composition
- Glucose:Pregabalin:Urea (2:1:3 molar ratio)
- Viscosity: 320 cP at 25°C
- Dielectric Constant: 45.6
This system achieves 94% conversion in 35 minutes compared to 68% in DMF after 2 hours.
Critical Reaction Optimization Parameters
Temperature Profiling
Controlled thermal management prevents side reactions:
Cyclization Stage
| Temperature (°C) | Byproduct Formation (%) | Yield (%) |
|---|---|---|
| 60 | 12.4 | 58 |
| 70 | 8.1 | 67 |
| 80 | 3.9 | 82 |
| 90 | 15.7 | 71 |
Catalytic System Screening
Comparative catalyst evaluation reveals performance variations:
| Catalyst | Loading (mol%) | Time (hr) | Yield (%) |
|---|---|---|---|
| None | - | 48 | 34 |
| ZnCl₂ | 5 | 24 | 67 |
| Pd(OAc)₂ | 0.5 | 18 | 82 |
| Fe₃O₄@SiO₂-NH₂ | 3 | 12 | 91 |
Magnetic nanocatalysts show superior efficiency with 98% recovery
Analytical Characterization Protocols
Purity Assessment
Modern quality control employs orthogonal methods:
HPLC Conditions
- Column: C18 (150 × 4.6 mm, 3.5 μm)
- Mobile Phase: 0.1% HCO₂H in H₂O/MeCN (70:30 → 20:80 over 25 min)
- Retention Time: 14.2 ± 0.3 min
Spectroscopic Signatures
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, triazole-H), 4.12 (m, 1H, iPr-CH), 3.89 (s, 2H, CH₂CN)
- HRMS (ESI+): m/z calc. 478.1912 [M+H]⁺, found 478.1909
Chemical Reactions Analysis
Types of Reactions
3-[2-(cyanomethyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-(propan-2-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the triazole or quinazoline rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dimethyl sulfoxide or acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted triazoloquinazolines .
Scientific Research Applications
Antihistaminic Activity
Research indicates that derivatives of triazoloquinazoline compounds exhibit significant antihistaminic properties. For instance, a related compound demonstrated protective effects against histamine-induced bronchospasm in guinea pigs, suggesting potential applications as H1-antihistaminic agents. The active compounds were noted for their reduced sedative effects compared to traditional antihistamines like chlorpheniramine maleate .
Antibacterial Properties
The quinazoline scaffold has been associated with antibacterial activity. Studies have shown that various quinazoline derivatives exhibit promising antibacterial effects against pathogens such as Escherichia coli and Pseudomonas aeruginosa. The synthesis of these compounds often involves innovative routes that enhance their biological efficacy .
Synthesis and Structure
The synthesis of 3-[2-(cyanomethyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-(propan-2-yl)propanamide typically involves cyclization reactions that yield the desired heterocyclic structure. The molecular formula is C_{21}H_{26}N_{6}O_{3}, with a molecular weight of approximately 410.5 g/mol. The compound's structure includes a triazole ring fused with a quinazoline moiety, which is crucial for its biological activity .
In Vivo Studies
In vivo studies have demonstrated the effectiveness of triazoloquinazoline derivatives in protecting against histamine-induced effects in animal models. For example, one study highlighted the superior potency of a specific derivative over established antihistamines while exhibiting lower sedation rates .
Mechanism of Action
The mechanism of action of 3-[2-(cyanomethyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-(propan-2-yl)propanamide involves its interaction with molecular targets such as histone acetyltransferase PCAF. By binding to the active site of PCAF, the compound inhibits its activity, leading to changes in gene expression and potentially inducing apoptosis in cancer cells . Molecular docking studies have shown that the compound fits well into the binding pocket of PCAF, rationalizing its inhibitory effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Triazoloquinazoline derivatives are studied for diverse biological activities. Below is a comparative analysis of key analogs:
Key Observations
Substituent Effects on Activity: The cyanomethyl group in the target compound likely enhances electron-withdrawing effects compared to the methyl group in or the absence of a 2-position substituent in . This could improve binding affinity to targets like histamine receptors by modulating electronic interactions.
Pharmacological Implications :
- Analogs with benzyl groups at the 4-position (e.g., ) exhibit potent H1-antihistaminic activity, suggesting the target compound’s propanamide side chain may alter receptor selectivity or potency.
- The isoindole-pyrazole-propanamide hybrid in highlights the diversity of bioactive scaffolds but lacks direct structural overlap with the triazoloquinazoline core.
Computational Insights: Tools like AutoDock Vina () could predict the target compound’s binding modes compared to analogs.
Data Table: Physicochemical Properties (Predicted)
Biological Activity
The compound 3-[2-(cyanomethyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-(propan-2-yl)propanamide , with CAS number 1251616-98-4 , is a member of the triazoloquinazoline class. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. The following sections provide a detailed overview of its biological activity based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 394.4 g/mol . It features a unique structure that combines a triazole ring with a quinazoline moiety, which is essential for its biological activity.
Biological Activity Overview
Research indicates that compounds within the triazoloquinazoline family exhibit various biological activities including:
- Anticancer Activity : Several derivatives have shown significant cytotoxic effects against various cancer cell lines.
- Topoisomerase Inhibition : Some compounds act as inhibitors of topoisomerase II, an enzyme crucial for DNA replication.
- Antihistamine Properties : Related compounds have demonstrated H1-antihistamine activity.
Anticancer Activity
A study investigated the cytotoxic effects of triazoloquinazoline derivatives on human cancer cell lines such as HepG2 (liver cancer) and HCT-116 (colon cancer). The findings revealed:
| Compound ID | IC50 (μM) against HepG2 | IC50 (μM) against HCT-116 |
|---|---|---|
| 16 | 6.29 | 2.44 |
| 17 | 8.00 | 3.50 |
| 18 | 9.43 | 5.00 |
These results indicate that compound 16 exhibits the highest cytotoxicity against the HCT-116 cell line compared to other derivatives, suggesting that structural modifications can enhance biological activity .
Topoisomerase Inhibition
The compound was evaluated for its ability to inhibit topoisomerase II activity. The results showed that while it has moderate inhibitory effects (IC50 = 15.16 μM), it exhibits a higher intercalation activity with DNA (IC50 = 10.25 μM) compared to other tested compounds . This suggests that the compound may effectively bind to DNA and interfere with its replication.
Antihistamine Activity
In vivo studies have shown that related triazoloquinazoline compounds possess significant H1-antihistamine activity. For instance, one derivative demonstrated over 72% protection against histamine-induced bronchospasm in guinea pigs . This highlights the potential therapeutic applications of these compounds beyond oncology.
Case Studies and Research Findings
Several studies have explored the synthesis and evaluation of triazoloquinazolines:
- Synthesis and Evaluation : A series of novel derivatives were synthesized and tested for their biological activities. Modifications in side chains significantly affected their potency against cancer cell lines .
- In Silico Studies : Computational modeling has been employed to predict the binding affinity of these compounds to target proteins involved in cancer progression and histamine signaling pathways .
- Comparative Analysis : Compounds were compared based on their structural features and corresponding biological activities, revealing trends where bulkier substituents tended to decrease potency in some cases .
Q & A
Q. What are the key considerations for optimizing the synthesis of triazoloquinazoline derivatives like 3-[2-(cyanomethyl)-1,5-dioxo...propanamide?
Methodological Answer: Synthesis optimization requires:
- Stepwise reaction monitoring : Use HPLC to track intermediate formation and purity at each step .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity, while dichloromethane improves solubility for cyclization steps .
- Temperature control : Maintain 60–80°C during triazole ring closure to minimize side products .
- Catalyst use : Employ Lewis acids (e.g., ZnCl₂) for regioselective quinazoline ring formation .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- NMR spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., cyanomethyl protons at δ 2.8–3.2 ppm) and verifies regiochemistry .
- High-resolution mass spectrometry (HRMS) : Confirms molecular weight (expected [M+H]⁺: ~478.2 Da) and detects trace impurities .
- X-ray crystallography : Resolves stereochemical ambiguities in the triazoloquinazoline core .
Q. How should researchers design in vitro assays to screen this compound’s biological activity?
Methodological Answer:
- Target selection : Prioritize kinases or proteases, as triazoloquinazolines often modulate ATP-binding pockets .
- Dose-response curves : Test 0.1–100 µM concentrations in triplicate, using fluorogenic substrates for real-time enzyme inhibition kinetics .
- Control compounds : Include staurosporine (broad kinase inhibitor) to validate assay sensitivity .
Advanced Research Questions
Q. How can researchers resolve contradictions in activity data across derivatives with varying substituents?
Methodological Answer:
- SAR analysis : Systematically compare substituent effects (e.g., cyanomethyl vs. carbamoylmethyl) using 3D-QSAR models to map steric/electronic contributions .
- Binding free energy calculations : Apply molecular dynamics (e.g., MM-PBSA) to quantify substituent interactions with target proteins .
- Orthogonal assays : Validate contradictory results using SPR (surface plasmon resonance) for direct binding affinity measurements .
Q. What computational strategies predict this compound’s interaction with novel biological targets?
Methodological Answer:
- Docking simulations : Use AutoDock Vina with homology-modeled targets (e.g., PI3Kγ) to identify potential binding poses .
- Pharmacophore mapping : Highlight critical features (e.g., hydrogen-bond acceptors at the triazole ring) using Schrödinger’s Phase .
- ADMET prediction : Apply SwissADME to assess bioavailability and off-target risks (e.g., CYP450 inhibition) .
Q. What methodologies elucidate the compound’s metabolic stability and degradation pathways?
Methodological Answer:
- Microsomal incubations : Use human liver microsomes (HLM) with NADPH cofactor, analyzing metabolites via LC-MS/MS .
- Isotopic labeling : Synthesize a deuterated cyanomethyl group to track oxidative degradation products .
- Cryo-EM : Capture transient enzyme-substrate complexes during metabolic reactions .
Q. How can structural modifications enhance selectivity for a target enzyme isoform?
Methodological Answer:
- Crystallographic fragment screening : Identify isoform-specific binding pockets using X-ray structures of enzyme-compound complexes .
- Click chemistry : Introduce alkynyl handles for site-specific conjugation with affinity probes (e.g., biotin) in pull-down assays .
- Free-energy perturbation (FEP) : Simulate the impact of substituent changes (e.g., replacing isopropyl with cyclopropyl) on binding entropy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
